(2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIRAVQDMNAFE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.
Acrylamide Linkage Formation: The final step involves the formation of the acrylamide linkage through a condensation reaction between the amine group of the tetrahydrobenzo[d]thiazole and an acrylamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and thiophene compounds exhibit notable antimicrobial activities. For instance, studies have reported that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential enzymes .
Anticancer Activity
Compounds related to (2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide have been evaluated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of thiophene-linked benzothiazole compounds. The synthesized compounds were tested for their antimicrobial and anticancer activities. Results indicated that certain derivatives exhibited significant inhibition against both bacterial strains and cancer cell lines, highlighting the therapeutic potential of these compounds .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets. These studies revealed that the compound could effectively bind to key receptors involved in cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of (2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds: These compounds share the tetrahydrobenzo[d]thiazole core and may have similar biological activities.
Thiophene-based compounds: Compounds containing the thiophene ring may exhibit similar chemical reactivity and applications.
Uniqueness
(2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its combination of the tetrahydrobenzo[d]thiazole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Introduction
The compound (2E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule notable for its structural features, including a benzothiazole moiety and a thiophene ring. These components are associated with various biological activities, making the compound of interest in medicinal chemistry and pharmaceutical development.
Structural Characteristics
The compound's structure includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Thiophene ring : Contributes to the electronic properties and potential reactivity.
- Amide functional group : Plays a crucial role in biological interactions.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, allowing for the design of analogs with modified biological properties. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-thiophenylbenzothiazole | Contains thiophene and benzothiazole rings | Anticancer activity |
| 5-methylbenzothiazole | Methyl substitution on benzothiazole | Antioxidant properties |
| 3-thiophenecarboxamide | Thiophene with carboxamide group | Anti-inflammatory effects |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antioxidant Properties : The presence of specific functional groups can enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Certain derivatives have demonstrated efficacy in reducing inflammation markers.
The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes and receptors. Studies often employ techniques such as:
- Binding affinity assays : To determine how well the compound interacts with target proteins.
- In vitro assays : To evaluate cytotoxic effects on various cell lines.
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds related to This compound :
- Cytotoxicity Studies : A study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Research : Another investigation into related compounds indicated promising anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Research has also explored the antimicrobial effects against both Gram-positive and Gram-negative bacteria, showing broad-spectrum activity .
Q & A
Q. Optimization Tips :
- Increase yield by controlling reaction time (1–3 minutes for cyclization) and temperature (reflux in acetonitrile) .
- Monitor reaction progress via TLC and adjust stoichiometry of iodine (acts as both catalyst and oxidizing agent).
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?
Answer :
Discrepancies often arise from tautomerism or solvent effects. To address this:
- NMR : Use -DEPT to distinguish between carbonyl (C=O) and enamide (C=N) signals. For example, the enamide proton (CH=N) appears as a doublet at δ 8.2–8.5 ppm in DMSO-d, while thiophene protons resonate at δ 7.1–7.4 ppm .
- IR : Confirm the absence of free -NH (absence of peaks at 3300–3500 cm) to validate successful cyclization .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for vibrational modes).
Basic: What techniques are critical for confirming the crystal structure of this compound?
Q. Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for refinement, focusing on hydrogen bonding (e.g., N–H···S interactions) .
- Data parameters : Aim for R < 0.05 and wR < 0.15. For example, a related benzothiazole derivative showed C–C bond lengths of 1.48–1.52 Å, with hydrogen bond distances of 2.85–3.10 Å .
Table 1 : Example Hydrogen Bond Geometry (from )
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.12 | 2.97 | 172 |
| O–H···S | 0.82 | 2.45 | 3.25 | 164 |
Advanced: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s biological activity?
Q. Answer :
- π-stacking : The thiophene and benzothiazole rings may interact with aromatic residues in enzyme active sites. For example, thiophene derivatives exhibit enhanced binding to cytochrome P450 via π-π interactions .
- Hydrogen bonding : The enamide NH participates in hydrogen bonds with biological targets (e.g., kinases). Replace the thiophene with a nitrophenyl group to study electronic effects on binding .
- Methodology : Perform molecular docking (AutoDock Vina) and compare with analogs lacking these moieties.
Advanced: How should researchers address conflicting results in biological assays, such as inconsistent IC50_{50}50 values?
Q. Answer :
- Assay standardization : Use a common cell line (e.g., HeLa for cytotoxicity) and control for pH (activity of thiazole derivatives is pH-dependent) .
- Data normalization : Express IC relative to a positive control (e.g., doxorubicin) and repeat assays in triplicate.
- Mechanistic studies : Conduct SPR analysis to measure binding kinetics or use siRNA knockdown to confirm target specificity.
Basic: What analytical techniques are essential for purity assessment?
Q. Answer :
- HPLC : Use a C18 column (acetonitrile/water 60:40, 1.0 mL/min) with UV detection at 254 nm. Aim for >98% purity.
- Elemental analysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., CHNOS requires C 58.42%, H 4.55%) .
- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 309.1.
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
